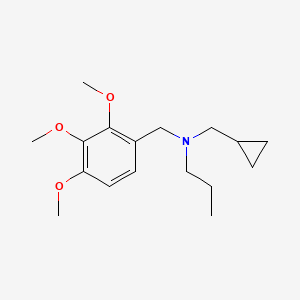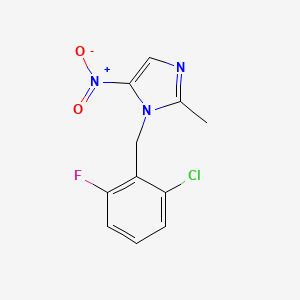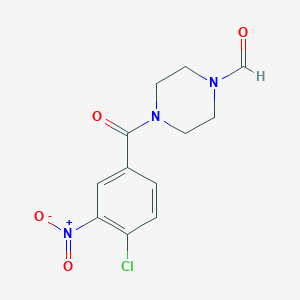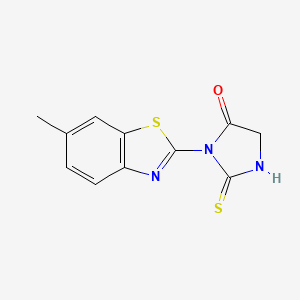
(cyclopropylmethyl)propyl(2,3,4-trimethoxybenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Cyclopropylmethyl)propyl(2,3,4-trimethoxybenzyl)amine is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzylamine and has a cyclopropylmethyl group attached to the propyl chain. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied. In
科学研究应用
(Cyclopropylmethyl)propyl(2,3,4-trimethoxybenzyl)amine has potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have affinity for certain serotonin receptors, which are involved in regulating mood, anxiety, and other behaviors.
Studies have also shown that the compound has potential as a treatment for depression, anxiety, and other psychiatric disorders. Additionally, the compound has been studied for its potential as a tool for studying the function of serotonin receptors in the brain.
作用机制
The mechanism of action of (cyclopropylmethyl)propyl(2,3,4-trimethoxybenzyl)amine involves its binding to certain serotonin receptors, particularly the 5-HT2A receptor. This receptor is involved in regulating mood, anxiety, and other behaviors.
The compound has been shown to act as a partial agonist at the 5-HT2A receptor, which means that it can activate the receptor to some extent but not fully. This partial agonism may contribute to the compound's potential therapeutic effects.
Biochemical and Physiological Effects
(Cyclopropylmethyl)propyl(2,3,4-trimethoxybenzyl)amine has been shown to have various biochemical and physiological effects. Studies have shown that the compound can increase the release of certain neurotransmitters, such as dopamine and norepinephrine, in the brain.
The compound has also been shown to increase the activity of certain brain regions, such as the prefrontal cortex. These effects may contribute to the compound's potential therapeutic effects in psychiatric disorders.
实验室实验的优点和局限性
One advantage of (cyclopropylmethyl)propyl(2,3,4-trimethoxybenzyl)amine for lab experiments is its high affinity for certain serotonin receptors. This makes it a useful tool for studying the function of these receptors in the brain.
However, one limitation of the compound is its partial agonism at the 5-HT2A receptor. This may make it more difficult to interpret the results of experiments involving the compound.
未来方向
There are several future directions for research involving (cyclopropylmethyl)propyl(2,3,4-trimethoxybenzyl)amine. One direction is to further investigate the compound's potential as a treatment for depression, anxiety, and other psychiatric disorders.
Another direction is to study the compound's effects on other neurotransmitter systems in the brain, such as the glutamate system. This may provide further insight into the compound's mechanism of action and potential therapeutic effects.
Finally, future research could focus on developing new derivatives of (cyclopropylmethyl)propyl(2,3,4-trimethoxybenzyl)amine with improved pharmacological properties. This may lead to the development of more effective treatments for psychiatric disorders.
合成方法
The synthesis of (cyclopropylmethyl)propyl(2,3,4-trimethoxybenzyl)amine has been achieved using various methods. One method involves the reaction of 2,3,4-trimethoxybenzaldehyde with cyclopropylmethylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with propyl bromide to obtain the final product.
Another method involves the reaction of 2,3,4-trimethoxybenzyl chloride with cyclopropylmethylamine, followed by the addition of propylamine to obtain the final product. Both methods have been reported to yield the desired product in good yields.
属性
IUPAC Name |
N-(cyclopropylmethyl)-N-[(2,3,4-trimethoxyphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-5-10-18(11-13-6-7-13)12-14-8-9-15(19-2)17(21-4)16(14)20-3/h8-9,13H,5-7,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAGUKFPQMNOKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=C(C(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5848836.png)


![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5848852.png)
![7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5848858.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5848873.png)
![6-oxo-6H-benzo[c]chromen-3-yl 2-chlorobenzoate](/img/structure/B5848877.png)

![N-[2-(3,4-dimethoxyphenyl)-1-({2-[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B5848887.png)

![N-[4-(difluoromethoxy)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5848927.png)
![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5848941.png)
